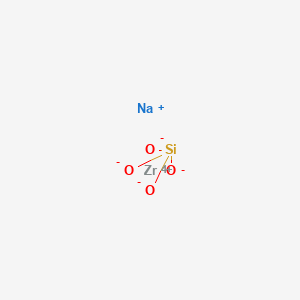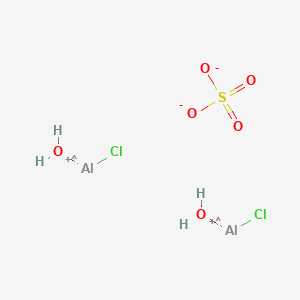
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methoxycarbonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
化学反応の分析
Types of Reactions
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carboxylate ions. These interactions can modulate enzyme activity and influence cellular processes.
類似化合物との比較
Similar Compounds
2,3-Dihydroxybenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and redox reactions.
3,4-Dihydroxybenzoic acid: Similar structure but different positioning of hydroxyl groups, affecting its reactivity and applications.
Uniqueness
2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is unique due to the combination of hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H8O6 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC名 |
2,3-dihydroxy-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H8O6/c1-15-9(14)5-3-2-4(8(12)13)6(10)7(5)11/h2-3,10-11H,1H3,(H,12,13) |
InChIキー |
MIKKYBSJWVRHHU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
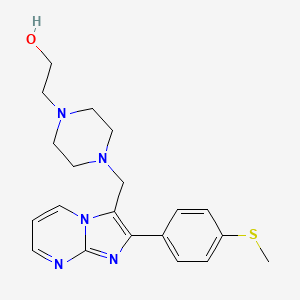
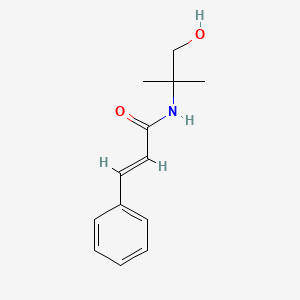

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
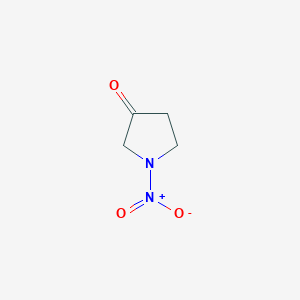
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
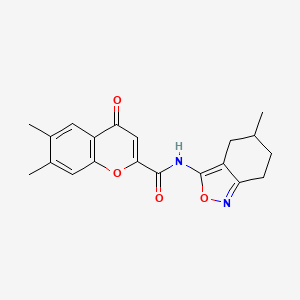
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)

![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
